molecular formula C19H30N2 B5785791 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine

1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5785791
M. Wt: 286.5 g/mol
InChI Key: JSUJCDQTGDMTMK-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound with the molecular formula C18H28N2 It is a derivative of piperazine, a heterocyclic amine, and features a cyclohexylmethyl group and a 2,3-dimethylphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 1-(cyclohexylmethyl)piperazine with 2,3-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted piperazines

Scientific Research Applications

1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)piperazine
  • 1-(Cyclohexylmethyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Comparison: 1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both cyclohexylmethyl and 2,3-dimethylphenyl groups, which confer distinct steric and electronic properties

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-16-7-6-10-19(17(16)2)21-13-11-20(12-14-21)15-18-8-4-3-5-9-18/h6-7,10,18H,3-5,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUJCDQTGDMTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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